REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:21])[CH2:5][C:6]([N:8]([N:15]1[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1)[CH2:9][CH2:10][C:11]([O:13]C)=O)=[O:7])[CH3:2].C([O-])([O-])=O.[Cs+].[Cs+]>C1COCC1.CN(C=O)C>[O:7]=[C:6]1[CH:5]([C:4]([O:3][CH2:1][CH3:2])=[O:21])[C:11](=[O:13])[CH2:10][CH2:9][N:8]1[N:15]1[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1 |f:1.2.3|
|
Name
|
Cs2CO3
|
Quantity
|
140 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
77 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated
|
Type
|
CUSTOM
|
Details
|
The cooled reaction
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Type
|
FILTRATION
|
Details
|
The filtrate residue and filtered solid
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography
|
Type
|
CUSTOM
|
Details
|
to give 11.36 g of partially pure title material
|
Name
|
|
Type
|
|
Smiles
|
O=C1N(CCC(C1C(=O)OCC)=O)N1CCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |